Lipophilicity (XLogP3) Comparison: Target vs. N1-Benzyl Positional Isomer and N1-Phenyl Analog
The target compound exhibits a computed XLogP3 of 5.0 [1]. Its positional isomer, 1-benzyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole (CAS 1206986-84-6), has a higher XLogP3 of 5.2 [2]. The N1-phenyl analog (CAS 1207038-21-8) has an even larger XLogP3 of 6.4 [3]. Lower logP in the target is driven by the combination of the small N1-ethyl substituent and the C2-benzylthio group, which together reduce overall hydrophobicity relative to the benzyl-bearing regioisomer and the N1-phenyl congener.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.0 |
| Comparator Or Baseline | Comparator 1 (CAS 1206986-84-6): XLogP3 = 5.2; Comparator 2 (CAS 1207038-21-8): XLogP3 = 6.4 |
| Quantified Difference | Target is 0.2 log units lower than comparator 1 and 1.4 log units lower than comparator 2. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A 0.2–1.4 log unit reduction in lipophilicity can meaningfully improve aqueous solubility and reduce non-specific protein binding, making the target compound a more favorable starting point for lead optimization in kinase inhibitor programs.
- [1] PubChem. Compound Summary for CID 49671594: 2-(benzylthio)-5-(4-bromophenyl)-1-ethyl-1H-imidazole. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. Compound Summary for CID 49671487: 1-benzyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole. National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] PubChem. Compound Summary for CID 49671843: 2-(benzylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole. National Center for Biotechnology Information. Accessed May 2026. View Source
